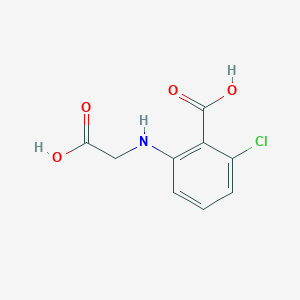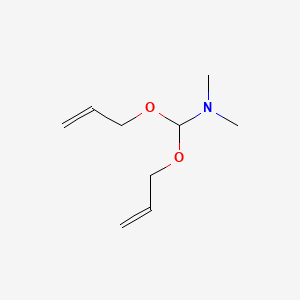
2-(Carboxymethyl-amino)-6-chloro-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl-amino)-6-chloro-benzoic acid is an organic compound that belongs to the class of amino acids derivatives It is characterized by the presence of a carboxymethyl group attached to an amino group, which is further connected to a chlorinated benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method uses 2-chlorobenzoic acid and aniline as starting materials, with copper(I) chloride as a catalyst and potassium carbonate as a base. The reaction is carried out in n-butanol containing less than 20% water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethyl-amino)-6-chloro-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a nucleophile can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Carboxymethyl-amino)-6-chloro-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal ions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, which can be crucial in biological systems and industrial applications. The compound’s interactions with enzymes and receptors are also of interest, as they can influence biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrilotriacetic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): Widely used in various applications, including medicine and industry, for its strong chelating properties.
Mycosporine-like amino acids: Natural compounds with UV-absorbing properties, used in cosmetics and biotechnological applications.
Uniqueness
2-(Carboxymethyl-amino)-6-chloro-benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorinated benzene ring and carboxymethyl-amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
729597-47-1 |
|---|---|
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
2-(carboxymethylamino)-6-chlorobenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-5-2-1-3-6(8(5)9(14)15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) |
Clé InChI |
OIXXWHGSUFJMBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)

![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)
![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)




![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)


